![molecular formula C10H20N2O3 B13012775 tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H21ClN2O3 It is known for its unique structure, which includes an azetidine ring, a hydroxymethyl group, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted carbamate derivatives.
科学的研究の応用
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers with specific properties.
作用機序
The mechanism of action of tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The azetidine ring and carbamate group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-butyl 3-hydroxypropionate
- tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate
Uniqueness
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate stands out due to its unique combination of an azetidine ring, a hydroxymethyl group, and a carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
tert-butyl N-[[3-(hydroxymethyl)azetidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10/h11,13H,4-7H2,1-3H3,(H,12,14) |
InChIキー |
BAEZCGMKLVXSHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)
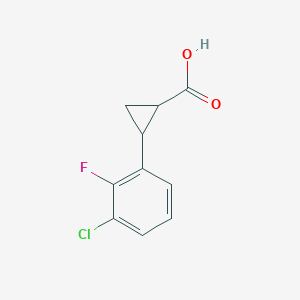
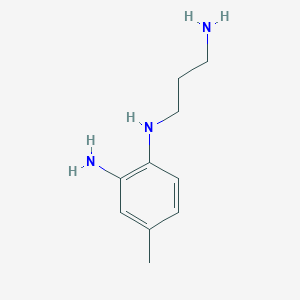
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13012723.png)
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
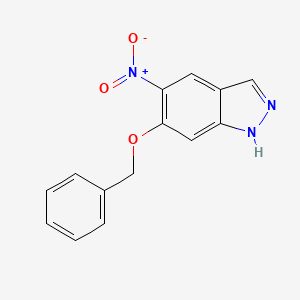

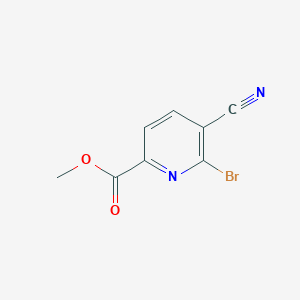
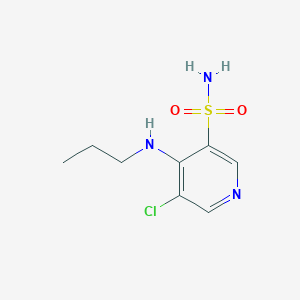
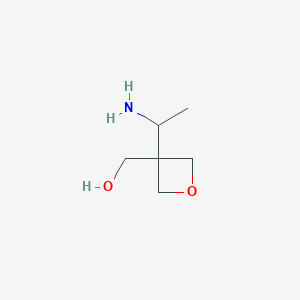

![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)
